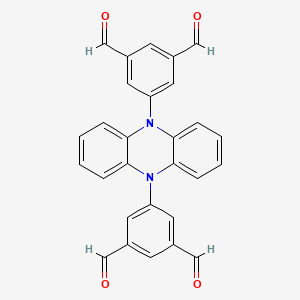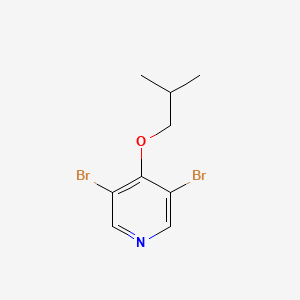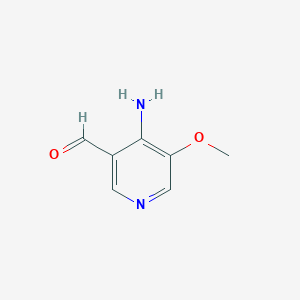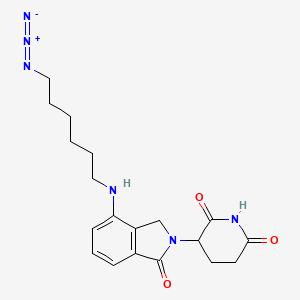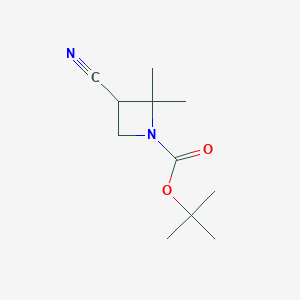
tert-Butyl 3-cyano-2,2-dimethylazetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-cyano-2,2-dimethylazetidine-1-carboxylate is a chemical compound that belongs to the class of azetidines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-cyano-2,2-dimethylazetidine-1-carboxylate typically involves the reaction of tert-butyl 2,2-dimethylazetidine-1-carboxylate with a cyanating agent. One common method involves the use of cyanogen bromide (BrCN) in the presence of a base such as triethylamine (Et3N) under anhydrous conditions. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can lead to consistent and high-quality production of the compound.
化学反応の分析
Types of Reactions
tert-Butyl 3-cyano-2,2-dimethylazetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis Reactions: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products depend on the nucleophile used.
Reduction: Corresponding amine.
Hydrolysis: Corresponding carboxylic acid.
科学的研究の応用
tert-Butyl 3-cyano-2,2-dimethylazetidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: Utilized in the development of novel polymers and materials with unique mechanical and thermal properties.
Chemical Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
作用機序
The mechanism of action of tert-Butyl 3-cyano-2,2-dimethylazetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug that undergoes metabolic conversion to an active compound. The molecular targets and pathways involved can vary but often include interactions with enzymes or receptors that are critical for the therapeutic effect.
類似化合物との比較
Similar Compounds
- tert-Butyl 3-hydroxy-2,2-dimethylazetidine-1-carboxylate
- tert-Butyl 3-amino-2,2-dimethylazetidine-1-carboxylate
- tert-Butyl 3-ethoxy-2,2-dimethylazetidine-1-carboxylate
Uniqueness
tert-Butyl 3-cyano-2,2-dimethylazetidine-1-carboxylate is unique due to the presence of the cyano group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules and materials.
特性
分子式 |
C11H18N2O2 |
|---|---|
分子量 |
210.27 g/mol |
IUPAC名 |
tert-butyl 3-cyano-2,2-dimethylazetidine-1-carboxylate |
InChI |
InChI=1S/C11H18N2O2/c1-10(2,3)15-9(14)13-7-8(6-12)11(13,4)5/h8H,7H2,1-5H3 |
InChIキー |
PGRFCEIVEXJEGR-UHFFFAOYSA-N |
正規SMILES |
CC1(C(CN1C(=O)OC(C)(C)C)C#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


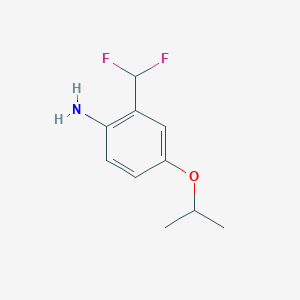
![4-[(R)-[(1S,2S,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-phenylmethoxymethyl]quinoline;bromide](/img/structure/B14765550.png)

![(3Z,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one](/img/structure/B14765562.png)

